2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Overview
Description
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an imidazole ring, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inhibiting viral replication, reducing inflammation, killing cancer cells, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Used in the synthesis of various heterocyclic compounds.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties.
Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one apart is its unique imidazole ring structure, which provides a versatile platform for chemical modifications and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-amino-4-[(2-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-10-6-5-7-12(14)11-17(13-8-3-2-4-9-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBHKVOOPUTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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